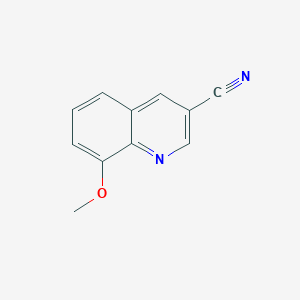

8-Methoxyquinoline-3-carbonitrile

Description

Overview of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. mdpi.comchem960.comsemanticscholar.org Its aromatic nature and the presence of a nitrogen atom give rise to a unique combination of chemical properties, allowing for functionalization at various positions on the ring system. nih.gov This versatility has made quinoline and its derivatives fundamental building blocks in the synthesis of complex molecules with a wide range of applications, from pharmaceuticals to dyes and molecular sensors. chem960.comguidechem.com The historical significance of quinoline is deeply rooted in the development of antimalarial drugs, with quinine (B1679958) being a naturally occurring quinoline alkaloid. semanticscholar.org

Academic Importance of Nitrile-Substituted Quinolines in Research

The introduction of a nitrile (carbonitrile) group onto the quinoline scaffold, particularly at the 3-position, has garnered considerable academic interest. nih.gov Quinoline-3-carbonitrile derivatives are recognized as important intermediates in the synthesis of various heterocyclic compounds and have been investigated for a range of biological activities. semanticscholar.orgnih.gov Research has shown that these derivatives can exhibit promising cytotoxic effects against various cancer cell lines. semanticscholar.orgnih.gov The synthesis of these compounds is an active area of research, with methods like multicomponent reactions being explored to create libraries of novel quinoline-3-carbonitrile analogs for further investigation. mdpi.com

Specific Research Focus on 8-Methoxyquinoline-3-carbonitrile and its Derivatives

Within the broader class of nitrile-substituted quinolines, this compound represents a specific molecule with a unique substitution pattern. The presence of a methoxy (B1213986) group at the 8-position can significantly influence the compound's electronic properties, solubility, and biological activity. chem960.com While detailed, dedicated research solely on this compound is limited in publicly available literature, extensive studies have been conducted on its close derivatives, providing valuable insights into its potential characteristics and reactivity.

Research has focused on the synthesis and biological evaluation of various derivatives, such as 4-chloro-8-methoxyquinoline-3-carbonitrile (B1371241) and methoxybenzo[h]quinoline-3-carbonitrile analogs. mdpi.com These studies often utilize multi-step synthetic sequences or one-pot multicomponent reactions to generate diverse molecular structures. mdpi.com The resulting compounds have been investigated for activities including anti-Chagas disease and as potential antitumor agents. mdpi.comsemanticscholar.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 71083-53-9 | |

| Molecular Formula | C₁₁H₈N₂O | |

| Molecular Weight | 184.19 g/mol |

Interdisciplinary Research Landscape and Broad Academic Relevance

The study of quinoline derivatives, including those related to this compound, is inherently interdisciplinary. It bridges synthetic organic chemistry, medicinal chemistry, pharmacology, and materials science. mdpi.comguidechem.com The development of new synthetic methodologies for quinoline-based structures is a constant pursuit for organic chemists. mdpi.com In medicinal chemistry, these scaffolds are explored for their potential to interact with a wide range of biological targets, leading to the discovery of new therapeutic agents. mdpi.com The broad spectrum of reported biological activities, including antimicrobial, antiviral, and anticancer properties, underscores the immense potential of the quinoline nucleus in drug discovery and development. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYZRPNNWGILDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxyquinoline 3 Carbonitrile and Its Derivatives

De Novo Synthetic Routes for Quinoline-3-carbonitrile Frameworks

The foundational quinoline-3-carbonitrile structure can be assembled through several distinct approaches, each offering unique advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent reactions (MCRs) have become a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecules like quinoline (B57606) derivatives in a single step from multiple starting materials. nih.govrsc.org These reactions are prized for their high atom economy and ability to generate structural diversity. rsc.org

A common MCR approach for synthesizing quinoline-3-carbonitrile derivatives involves a one-pot reaction of an appropriate aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate (B8463686) or malononitrile, an aniline (B41778) or amine source, and a cyclic ketone. nih.govnih.gov For instance, various methoxybenzo[h]quinoline-3-carbonitrile analogs have been synthesized through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.govmdpi.com Similarly, other quinoline-3-carbonitrile derivatives have been prepared using a one-pot reaction of an aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, and ammonium acetate. nih.gov The use of magnetic nanoparticle-based catalysts in MCRs has also been reported, offering a green and sustainable method for producing quinoline-3-carbonitrile derivatives with high yields and easy catalyst recovery. nih.gov

Table 1: Examples of Multicomponent Reactions for Quinoline-3-carbonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | 1-Tetralone | Ammonium Acetate | Acetic Acid (catalytic), Toluene, reflux | Methoxybenzo[h]quinoline-3-carbonitrile | nih.govmdpi.com |

| Aldehyde | Ethyl Cyanoacetate | 6-Methoxy-1,2,3,4-tetrahydro-naphthalin-1-one | Ammonium Acetate | N/A | Quinoline-3-carbonitrile derivative | nih.gov |

| 2-Amino-5-chlorobenzophenone | Pentane-2,4-dione | N/A | N/A | MNPs@SiO₂-Pr-AP-tribromide | Quinoline derivative | nih.gov |

| Aryl Aldehyde | Dimedone | β-Ketoester | Ammonium Acetate | Magnetite nano-Fe₃O₄, 50°C, solvent-free | Hexahydroquinoline derivative | nih.gov |

Photochemical methods offer an alternative pathway for synthesizing quinoline-3-carbonitriles. acs.org A notable approach involves the visible-light irradiation of 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org This process, mediated by N-bromosuccinimide (NBS), generates iminyl radicals through α-hydrogen abstraction and subsequent loss of nitrogen gas. acs.org These highly reactive intermediates then undergo an intramolecular cyclization by attacking the ortho position of the aryl ring, leading to the formation of the desired quinoline-3-carbonitrile structure. acs.org

Due to the potential hazards associated with using azides on a large scale in batch processes, this synthesis has been adapted to a continuous-flow strategy. acs.orgresearchgate.net Flow photochemistry allows for safer production of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, achieving satisfactory yields within minutes and enabling access to previously unexplored quinoline derivatives. acs.org

Table 2: Photochemical Synthesis of 5-bromoquinoline-3-carbonitrile

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(azidomethyl)-3-(2-bromophenyl)prop-2-enenitrile | N-Bromosuccinimide (NBS) | Visible light irradiation, DCM (solvent) | 5-bromoquinoline-3-carbonitrile | 64% (gram scale batch) | acs.org |

Classic and modern cyclization reactions are fundamental to quinoline synthesis. nih.gov Traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses involve the condensation and cyclization of anilines with various carbonyl compounds or α,β-unsaturated compounds. iipseries.orgrsc.org The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. rsc.org The Pfitzinger reaction uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be further modified. iipseries.orgrsc.org

More recent advancements focus on transition metal-catalyzed oxidative annulation strategies. mdpi.com These methods often utilize C-H activation to construct the quinoline ring. mdpi.commdpi.com For instance, rhodium-catalyzed reactions between anilines and alkynes can regioselectively produce quinoline carboxylates. mdpi.com Copper-catalyzed annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines have been developed to yield 4-trifluoromethyl quinolines. mdpi.com These modern protocols provide efficient and direct routes to a wide array of substituted quinolines under relatively mild conditions. mdpi.comorganic-chemistry.org

Strategic Functionalization and Derivatization of the Quinoline Core

Once the quinoline scaffold is formed, further chemical diversity can be introduced by strategically modifying various positions on the ring system.

The nitrogen atom in the quinoline ring can be targeted to influence the reactivity of the entire heterocyclic system. A key transformation is the oxidation of the quinoline nitrogen to form a quinoline N-oxide. rsc.orgresearchgate.net This N-oxide group acts as a directing group, activating the C2 and C8 positions of the quinoline ring towards functionalization. researchgate.net This approach is considered a powerful strategy for synthesizing C2- and C8-functionalized quinolines under mild conditions. researchgate.net For example, metal-free C8–H functionalization of quinoline N-oxides with ynamides has been achieved through an intramolecular Friedel–Crafts-type reaction. rsc.org Copper-catalyzed direct sulfoximination of quinoline N-oxides at the C2 position has also been reported. mdpi.com

The 8-methoxy group is a key feature of the target compound and can also be a site for strategic modification. The synthesis of 8-methoxyquinoline (B1362559) itself can be accomplished via the methylation of 8-hydroxyquinoline (B1678124). researchgate.net

A significant transformation at this position is the demethylation of the 8-methoxy group to yield the corresponding 8-hydroxyquinoline. nih.gov This reaction can be achieved using reagents like thiolate anions. nih.gov The resulting hydroxyl group provides a reactive handle for further derivatization. For example, the 8-hydroxyquinoline (8-HQ) core can be alkylated at the oxygen atom to introduce new side chains, a strategy used in the synthesis of various biologically active derivatives. nih.gov This two-step process of demethylation followed by re-alkylation or other functionalization significantly expands the range of accessible derivatives from a common 8-methoxyquinoline precursor.

Chemical Conversions of the Carbonitrile Group (C-3 Position)

The carbonitrile group at the C-3 position of 8-methoxyquinoline-3-carbonitrile is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold. Key chemical conversions include hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding 8-methoxyquinoline-3-carboxylic acid. This transformation is a fundamental step in the synthesis of many quinoline-based amides and esters with potential biological activities.

Reduction: The reduction of the carbonitrile group offers a direct route to 8-methoxyquinoline-3-carbaldehyde (B11908046) or the corresponding aminomethyl derivative, 3-(aminomethyl)-8-methoxyquinoline. The choice of reducing agent dictates the final product. For instance, mild reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde, while more powerful reducing agents such as lithium aluminum hydride (LiAlH4) will typically yield the amine.

Cycloaddition Reactions: The carbonitrile group can participate in cycloaddition reactions, particularly with azides, to form tetrazole rings. This [2+3] cycloaddition is a powerful tool for the construction of more complex heterocyclic systems fused to the quinoline core.

Directed Reactivity at Other Positions of the Quinoline Ring

The substitution pattern of this compound, with an electron-donating methoxy (B1213986) group at C-8 and an electron-withdrawing cyano group at C-3, directs the regioselectivity of further chemical transformations on the quinoline ring.

Electrophilic Aromatic Substitution: The 8-methoxy group is a strong activating group and an ortho-, para-director. Consequently, electrophilic substitution reactions are expected to occur preferentially at the C-5 and C-7 positions of the benzene (B151609) ring portion of the quinoline. For instance, the nitration of 8-methoxyquinoline has been shown to yield 5-nitro-8-methoxyquinoline. researchgate.net Similarly, bromination of 5,7-disubstituted 8-methoxyquinolines has been reported to occur regioselectively at the C-3 position, highlighting the influence of existing substituents on the incoming electrophile's position. tandfonline.com

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the quinoline system is generally electron-deficient and susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The presence of the cyano group at C-3 further enhances the electrophilicity of the pyridine ring, making positions C-2 and C-4 potential sites for nucleophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for the functionalization of the quinoline ring. Halogenated derivatives of 8-methoxyquinoline can be utilized as substrates in these reactions to introduce new carbon-carbon bonds at specific positions. For example, 3-bromo-8-methoxyquinoline (B1373899) derivatives can undergo Suzuki coupling with phenylboronic acids to yield 3-arylquinolines. tandfonline.com

Advancements in Sustainable Synthesis Protocols

The development of environmentally benign and efficient synthetic methods is a key focus in modern chemistry. Research into the synthesis of quinolines, including derivatives like this compound, is increasingly guided by the principles of green chemistry.

Catalyst Development and Optimization in Synthesis

Catalysis plays a pivotal role in the sustainable synthesis of quinolines. The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption.

Recent advancements have focused on the use of various catalytic systems, including:

Metal-based catalysts: Transition metals like copper, iron, and palladium have been employed in various quinoline syntheses. rsc.orgrsc.org For instance, copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones provides a sustainable route to substituted quinolines. ijstr.org Iron-catalyzed C-H activation of quinoline-N-oxides offers a waste-minimized functionalization pathway. rsc.org

Heterogeneous catalysts: The use of solid catalysts, such as functionalized graphitic carbon nitride (g-C3N4), is gaining traction due to their ease of separation and reusability. nih.gov These metal-free catalysts can promote reactions like the Friedländer synthesis under milder conditions. nih.gov

Ionic liquids: Glucose-derived ionic liquids have been used in combination with a copper catalyst for the sustainable synthesis of functionalized quinolines. rsc.org

Exploration of Green Chemistry Principles in Reaction Design

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. tandfonline.comnih.govresearchgate.netijpsjournal.com Key strategies being explored in the context of quinoline synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in quinoline synthesis. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of a solvent, or using environmentally benign solvents like water or ethanol, is a major goal of green chemistry. researchgate.net

Multicomponent reactions: One-pot multicomponent reactions that combine several synthetic steps without isolating intermediates can improve efficiency and reduce waste. researchgate.net

While specific green synthetic protocols for this compound are not yet widely reported, the general advancements in sustainable quinoline synthesis provide a strong foundation for the future development of eco-friendly routes to this important compound.

Chemical Reactivity and Mechanistic Investigations of 8 Methoxyquinoline 3 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Nucleus

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonitrile group in 8-methoxyquinoline-3-carbonitrile presents a fascinating case for studying these reactions.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically requires the presence of a good leaving group and activation by electron-withdrawing substituents. While there are no direct studies on nucleophilic substitution of this compound itself, analogies can be drawn from related systems. For instance, chloroquinolines readily undergo nucleophilic substitution at the position bearing the chlorine atom. mdpi.com The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by resonance. libretexts.org The rate of these reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate. In this compound, while there isn't an inherent leaving group on the ring, the electron-withdrawing carbonitrile group would activate the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions, should a suitable leaving group be present at these locations.

Table 1: Regioselectivity in the Bromination of 8-Substituted Quinolines

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 8-Methoxyquinoline (B1362559) | Br₂ (1.1 eq), CH₂Cl₂, rt, 2 days | 5-Bromo-8-methoxyquinoline | 92 | acgpubs.orgresearchgate.net |

| 8-Hydroxyquinoline (B1678124) | Br₂ (2.1 eq), CH₃CN, 0°C, 1 day | 5,7-Dibromo-8-hydroxyquinoline | 90 | researchgate.net |

| 8-Aminoquinoline | Br₂ (2.1 eq), CH₂Cl₂, rt, 17 h | 5,7-Dibromo-8-aminoquinoline | Quantitative | researchgate.net |

Oxidative and Reductive Transformation Pathways

The functional groups present in this compound, namely the methoxy and carbonitrile moieties, are susceptible to oxidative and reductive transformations.

The methoxy group can potentially be oxidized, although this often requires harsh conditions and may lead to ring-opened products. More commonly, the quinoline nitrogen can be oxidized to an N-oxide. This transformation can alter the reactivity of the quinoline ring, for example, by making the C-2 and C-4 positions more susceptible to nucleophilic attack.

The carbonitrile group is readily reduced to an aminomethyl group (-CH₂NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is a valuable synthetic tool for introducing a primary amine functionality, which can then be further elaborated. The reduction of the nitrile group provides a pathway to a new class of quinoline derivatives with different biological and chemical properties.

Cycloaddition Reactions and the Formation of Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. The quinoline ring, with its embedded diene and alkene character, can participate in such reactions, leading to the formation of fused heterocyclic systems.

A notable example is the multicomponent synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives. nih.govmdpi.com In a one-pot reaction, an aromatic aldehyde, malononitrile, and a substituted 1-tetralone (B52770) react in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to form the fused benzo[h]quinoline (B1196314) system. The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final product. mdpi.com

Furthermore, the dinitrile functionality that could be derived from the carbonitrile group can be utilized in the synthesis of fused systems. For instance, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[4,3-c]quinolin-4(5H)-ones, demonstrating the versatility of the cyanoquinoline scaffold in constructing fused heterocycles. nih.gov

The quinoline nucleus itself can participate in Diels-Alder reactions, either as a diene or a dienophile, depending on the substituents and the reaction partner. Inverse-electron-demand aza-Diels-Alder reactions have also been reported for the synthesis of quinolines. sioc-journal.cn 1,3-Dipolar cycloadditions represent another avenue for the synthesis of fused five-membered heterocyclic rings onto the quinoline framework. wikipedia.orgmdpi.com For example, the reaction with nitrile oxides can lead to the formation of isoxazole-fused quinolines. wikipedia.org

Table 2: Synthesis of Fused Heterocyclic Systems from Quinoline Precursors

| Quinoline Precursor | Reagents and Conditions | Fused Heterocycle Product | Reference |

| Aromatic aldehyde, malononitrile, 1-tetralone | Ammonium acetate, acetic acid, toluene, reflux | Methoxybenzo[h]quinoline-3-carbonitrile derivative | nih.govmdpi.com |

| 2,4-Dichloroquinoline-3-carbonitrile | Hydrazine hydrate | Pyrazolo[4,3-c]quinolin-4(5H)-one derivative | nih.gov |

Influence of the Carbonitrile and Methoxy Substituents on Reaction Selectivity and Kinetics

The reactivity and selectivity of the quinoline nucleus in this compound are dictated by the electronic effects of the methoxy and carbonitrile substituents. The methoxy group at the 8-position is a strong electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The net effect is strong activation of the ring, particularly at the ortho and para positions (C-7 and C-5).

In contrast, the carbonitrile group at the 3-position is a potent electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect). This deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack, especially at the C-2 and C-4 positions.

Kinetic studies on related systems have shown that electron-withdrawing groups increase the rate of nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups slow down such reactions. Therefore, the presence of the carbonitrile group in this compound is expected to accelerate nucleophilic substitution reactions on the pyridine ring, while the methoxy group would have a retarding effect.

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for transformations involving this compound and related compounds relies on a combination of experimental and theoretical methods.

Experimental approaches include the isolation and characterization of reaction intermediates, kinetic studies to determine reaction orders and rate constants, and isotopic labeling studies to trace the path of atoms during a reaction. For instance, the proposed mechanism for the multicomponent synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives is based on the logical sequence of well-established reactions and the characterization of the final products. mdpi.com

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. nih.gov DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. For quinoline derivatives, computational studies can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). Such calculations can also provide insights into the stability of reaction intermediates, such as the Meisenheimer complex in SNAr reactions. While specific computational studies on this compound are not widely reported, the methodologies applied to similar heterocyclic systems can be readily extended to this molecule to rationalize its observed reactivity and predict its behavior in new reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methoxyquinoline 3 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-methoxyquinoline-3-carbonitrile and its analogs, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of a quinoline (B57606) derivative provides valuable information about the substitution pattern on its aromatic rings. In the case of this compound, the protons on the quinoline core are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the methoxy (B1213986) and carbonitrile substituents.

The methoxy group at the C-8 position is an electron-donating group, which would typically shield the protons on the benzene (B151609) ring of the quinoline system, causing them to resonate at slightly lower chemical shifts compared to unsubstituted quinoline. Conversely, the electron-withdrawing carbonitrile group at the C-3 position would deshield the protons on the pyridine (B92270) ring, shifting their signals to a higher frequency.

For a related compound, 2-chloro-6-methoxyquinoline-3-carbonitrile, the aromatic protons are observed in the range of 7.5–8.7 ppm. In another analog, 6-(3-chloropropoxy)-4-hydroxy-7-methoxyquinoline-3-carbonitrile, the aromatic protons H-2, H-5, and H-8 appear as a singlet at δ 8.45, a doublet at δ 7.89, and a singlet at δ 6.95, respectively. The methoxy protons typically appear as a sharp singlet further upfield, for instance at δ 3.90 for the latter compound.

¹H NMR Data for Selected Quinoline Analogs

| Compound | H-2 | H-4 | H-5 | H-8 | Methoxy Protons | Other Protons | Solvent |

|---|---|---|---|---|---|---|---|

| 6-(3-chloropropoxy)-4-hydroxy-7-methoxyquinoline-3-carbonitrile | 8.45 (s) | - | 7.89 (d) | 6.95 (s) | 3.90 (s) | 12.53 (s, OH), 4.25 (t), 3.75 (t), 2.25 (m) | DMSO-d₆ |

| 2-Chloro-6-methoxyquinoline-3-carbonitrile | - | Aromatic protons at 7.5–8.7 ppm | Aromatic protons at 7.5–8.7 ppm | Aromatic protons at 7.5–8.7 ppm | - | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbon atoms of the quinoline ring system typically resonate in the range of δ 100–160 ppm. The carbonitrile carbon atom is characteristically found further downfield.

For an analog, 6-(3-chloropropoxy)-4-hydroxy-7-methoxyquinoline-3-carbonitrile, the carbon signals were assigned, with the carbonitrile carbon appearing at δ 119.99 ppm. The carbons of the quinoline ring spanned from δ 93.78 to 154.56 ppm, and the methoxy carbon was observed at δ 56.03 ppm. In another related structure, 6-methoxy-8-nitroquinoline, the carbon signals have also been reported. chemicalbook.com The analysis of these spectra helps in confirming the substitution pattern and the electronic environment of each carbon atom.

¹³C NMR Data for a Quinoline Analog

| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | CN | OCH₃ | Solvent |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 6-(3-chloropropoxy)-4-hydroxy-7-methoxyquinoline-3-carbonitrile | 144.49 | 104.89 | 154.56 | - | 115.35 | 152.14 | 147.89 | 93.78 | - | 119.99 | 56.03 | CDCl₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules like substituted quinolines.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (²J, ³J, and sometimes ⁴J). sdsu.edu For this compound, COSY would be instrumental in identifying adjacent protons on the quinoline rings, helping to trace the connectivity within the spin systems. For example, it would show correlations between H-5, H-6, and H-7, and between H-2 and H-4 if they were present.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. sdsu.educolumbia.edu For this compound, HMBC would show correlations from the methoxy protons to the C-8 carbon, and from protons on the quinoline ring to the carbonitrile carbon, confirming the substitution pattern.

In the study of related complex quinoline derivatives, extensive use of COSY, HSQC, and HMBC experiments was essential for the complete assignment of their ¹H and ¹³C NMR spectra. rsc.orgrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The stretching vibration of the nitrile group (C≡N) is a sharp and intense band typically appearing in the region of 2200–2260 cm⁻¹. The C-O stretching of the methoxy group should give rise to strong bands in the 1275–1200 cm⁻¹ (asymmetric) and around 1040 cm⁻¹ (symmetric) regions. mdpi.com

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would appear in the 1650–1400 cm⁻¹ region. researchgate.net For instance, in 8-hydroxyquinoline (B1678124), C=C and C=N stretching vibrations are observed in the 1000-1600 cm⁻¹ range. researchgate.net

Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | > 3000 | Variable |

| Nitrile (C≡N) stretch | 2260 - 2200 | Sharp, Medium-Strong |

| Aromatic C=C & C=N stretch | 1650 - 1400 | Variable |

| Asymmetric C-O-C stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C stretch | ~1040 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch, which is strong in the IR, is also typically strong in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings are often prominent in Raman spectra, providing a characteristic fingerprint for the quinoline core. For the related 6-methoxy-8-nitroquinoline, Raman spectral data is available. nih.gov Similarly, Raman spectra have been reported for 8-hydroxyquinoline and 7,8-benzoquinoline. chemicalbook.comchemicalbook.com The strong resonance Raman effect of carotenoids, which contain conjugated systems, highlights the utility of Raman for certain chromophoric structures, with C=C stretching around 1515 cm⁻¹ and C-C stretching around 1152 cm⁻¹. nih.gov While this compound is not a carotenoid, the conjugated quinoline system is expected to produce distinct Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The introduction of substituents, such as the methoxy (-OCH₃) and carbonitrile (-CN) groups in this compound, modulates these transitions.

The absorption spectrum of the parent quinoline molecule shows several valence electronic transitions. acs.org For substituted quinolines, the position and intensity of these absorption bands are influenced by the electronic nature of the attached groups. researchgate.net The methoxy group, an electron-donating group (auxochrome), typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, the electron-withdrawing nitrile group can also influence the electronic environment. Studies on related 8-hydroxyquinoline derivatives show distinct absorption bands corresponding to both π → π* and n → π* transitions. mdpi.com For instance, 8-hydroxyquinoline in methanol (B129727) exhibits π → π* transitions around 208 nm and 235 nm, and an n → π* transition at approximately 312 nm. mdpi.com The substitution on the quinoline ring affects the energy of these transitions. mdpi.com

In a typical analysis of a quinoline derivative, UV-Vis spectra are recorded in various solvents to assess solvatochromic effects. mdpi.com For this compound, the electronic spectrum is expected to feature complex bands below 400 nm, arising from the various possible π → π* and n → π* transitions within the substituted aromatic system. Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data to assign these electronic transitions more precisely. researchgate.netresearchgate.net

Table 1: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200 - 350 | Quinoline aromatic system |

Note: Specific λmax values for this compound are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. nih.gov

The primary fragmentation of the quinoline radical cation, formed under electron impact, involves the characteristic loss of a molecule of hydrogen cyanide (HCN), corresponding to a loss of 27 mass units. rsc.orgmcmaster.ca The presence of substituents adds complexity to this pattern. Studies on monomethoxyquinoline isomers have revealed characteristic fragmentation pathways. mcmaster.ca For an 8-methoxy substituted quinoline, a notable fragmentation step is the loss of a methyl radical (·CH₃) from the methoxy group, followed by the expulsion of carbon monoxide (CO). mcmaster.ca

The fragmentation of this compound would therefore be expected to show a prominent molecular ion peak [M]⁺•, and several key fragment ions. The initial fragmentation could involve the loss of HCN from the quinoline ring, the loss of a methyl radical (·CH₃) from the methoxy group, or the loss of the entire methoxy group. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition of each piece. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₁H₈N₂O, MW: 184.19)

| m/z | Proposed Fragment | Identity of Loss |

|---|---|---|

| 184 | [C₁₁H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 169 | [C₁₀H₅N₂O]⁺• | M - •CH₃ |

| 157 | [C₁₀H₇N₂]⁺ | M - HCN |

| 155 | [C₁₀H₈N]⁺• | M - •CN |

| 141 | [C₉H₅N₂]⁺ | M - •CH₃ - CO |

Note: This table represents a prediction of plausible fragmentation pathways. Actual fragmentation can be confirmed using techniques like MS/MS analysis.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not publicly available, analysis of closely related analogs provides significant insight into the expected structural features.

For example, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) has been resolved, detailing its molecular geometry and packing in the crystal lattice. mdpi.com Similarly, a monoclinic polymorph of 8-hydroxyquinoline has been characterized, revealing a planar molecule with specific intramolecular hydrogen bonding. nih.govresearchgate.net These studies provide the unit cell parameters, space group, and atomic coordinates that define the crystal structure. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the planarity of the quinoline ring system. It would precisely measure the bond lengths of the C-O ether linkage and the C-C≡N nitrile bond, as well as the torsion angles defining the orientation of the methoxy group relative to the aromatic ring. Such data is crucial for understanding structure-property relationships.

Table 3: Representative Crystallographic Data for a Quinoline Analog (Monoclinic Polymorph of 8-Hydroxyquinoline)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₇NO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 6.620 (3) | nih.gov |

| b (Å) | 9.243 (4) | nih.gov |

| c (Å) | 11.070 (4) | nih.gov |

| β (°) | 90.718 (6) | nih.gov |

| Volume (ų) | 677.3 (5) | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound.

In the characterization of novel quinoline derivatives, researchers consistently report the results of elemental analysis to confirm that the synthesized compound has the correct atomic composition. researchgate.netrsc.orgnih.gov The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and identity of the compound.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₁H₈N₂O.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 71.73 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.68 |

| Total | | | | 184.198 | 100.00 |

Computational Chemistry and Theoretical Modeling of 8 Methoxyquinoline 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intricacies of molecular systems.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For quinoline (B57606) derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a high degree of accuracy. mdpi.com These calculations provide precise values for bond lengths and bond angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Theoretical Optimized Geometric Parameters for a Related Quinoline Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-C (aromatic) | ~1.38 - 1.42 |

| C-N (quinoline) | ~1.31 - 1.37 |

| C-O (methoxy) | ~1.36 |

| C≡N (nitrile) | ~1.16 |

| C-C-C (ring) | ~118 - 122 |

| C-N-C (ring) | ~117 |

Note: Data is illustrative and based on typical values for similar quinoline structures calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values for 8-Methoxyquinoline-3-carbonitrile would require a specific calculation.

The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is also elucidated through DFT. These calculations map the distribution of electrons within the molecule, highlighting areas of high and low electron density.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For quinoline derivatives, these values are typically calculated using DFT methods.

Table 2: Theoretical Frontier Molecular Orbital Energies for a Related Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0 to -7.0 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These values are representative for similar quinoline structures and the exact values for this compound would need to be specifically calculated.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule. mdpi.comchemrxiv.org

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For a molecule like this compound, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high electron density, making them likely sites for electrophilic interaction. mdpi.com The hydrogen atoms of the quinoline ring would represent areas of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. mdpi.com

The analysis of these interactions, quantified by the second-order perturbation energy (E(2)), reveals the strength of hyperconjugative interactions. Stronger interactions lead to greater stabilization of the molecule. In quinoline systems, significant delocalization is expected within the aromatic rings and can involve interactions with substituent groups like the methoxy and nitrile moieties.

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are localized, such as chemical bonds and lone pairs. mdpi.comnih.gov The ELF provides a chemically intuitive picture of the electron distribution, distinguishing between core, bonding, and non-bonding (lone pair) electrons.

For this compound, an ELF analysis would be expected to show high localization in the C-C and C-N bonds of the quinoline ring, the C-O bond of the methoxy group, and particularly high localization on the nitrogen atom of the nitrile group and the oxygen atom, corresponding to their lone pairs. This analysis complements the MEP by providing a more detailed view of the electron pair domains.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. ucl.ac.uk

An MD simulation of this compound, for instance in an aqueous environment, would reveal how the molecule interacts with water molecules, providing information on its hydration and potential solubility. It would also allow for the exploration of its conformational landscape, identifying the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on quinoline derivatives provide a framework for predicting its potential activities.

QSAR studies on quinoline derivatives have successfully developed models for various biological endpoints, including anticancer and antimalarial activities. nih.govnih.gov For instance, a 3D-QSAR study on a series of 2,4-disubstituted quinoline derivatives as antimalarial agents yielded statistically significant Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov These models, which rely on steric and electrostatic fields, demonstrated good predictive power, with q² values of 0.677 and 0.741, respectively. nih.gov Such models can be used to predict the biological activity of novel compounds like this compound.

Another study focused on quinoline derivatives as anti-gastric cancer agents developed a robust 3D-QSAR model using the CoMFA approach. nih.govmdpi.comresearchgate.net This model, with a high cross-validated correlation coefficient (Qcv² = 0.625) and a strong coefficient of determination (R² = 0.913), identified key structural features that enhance anticancer properties. mdpi.com Based on the contour maps generated, new quinoline compounds with potentially improved biological activity were designed. nih.govresearchgate.net

The general approach in these QSAR studies involves aligning a set of structurally related molecules and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic). These descriptors are then used to build a mathematical model that relates them to the observed biological activity. nih.govjlu.edu.cnnih.gov For this compound, a QSAR model would likely consider descriptors related to the methoxy and carbonitrile groups to predict its biological profile.

Table 1: Representative QSAR Models for Quinoline Derivatives

| Biological Activity | Model Type | Key Statistical Parameters | Reference |

| Antimalarial | CoMFA/CoMSIA | q² = 0.677 (CoMFA), q² = 0.741 (CoMSIA) | nih.gov |

| Anti-gastric cancer | CoMFA | Qcv² = 0.625, R² = 0.913 | mdpi.com |

| Antibacterial (S. aureus) | SMLR | R² = 0.814, q² = 0.734 | jlu.edu.cn |

In Silico Approaches for Probing Molecular Interactions with Biological Targets

In silico methods are instrumental in elucidating how a ligand like this compound might interact with biological macromolecules, providing insights into its potential mechanism of action.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not widely reported, research on analogous quinoline derivatives demonstrates the utility of this approach.

Quinoline-based compounds have been docked into the active sites of various enzymes, including those relevant to cancer, infectious diseases, and neurodegenerative disorders. For example, derivatives of quinoline have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govnih.gov Docking studies have shown that the quinoline nitrogen can form crucial hydrogen bonds within the ATP-binding site of the kinase. researchgate.net

In the context of anti-HIV drug discovery, quinoline derivatives have been docked into the non-nucleoside binding pocket of HIV reverse transcriptase. nih.gov Similarly, in the search for new anti-inflammatory agents, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been docked into the active site of p38 mitogen-activated protein kinase (MAPK). researchgate.net For Alzheimer's disease research, novel triazole-quinoline hybrids have been designed and their binding modes within the acetylcholinesterase (AChE) enzyme have been explored through molecular docking. mdpi.com

A hypothetical docking study of this compound into a target protein would involve preparing the 3D structures of both the ligand and the protein, followed by a search algorithm to find the optimal binding pose. The results would be scored based on the predicted binding affinity, providing a qualitative and quantitative estimation of the interaction.

Table 2: Examples of Molecular Docking Targets for Quinoline Derivatives

| Target Protein | PDB ID | Therapeutic Area | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 4I23, 2JIV, 5D41 | Cancer | nih.gov |

| HIV Reverse Transcriptase | - | HIV/AIDS | nih.gov |

| p38 Mitogen-Activated Protein Kinase (MAPK) | - | Inflammation | researchgate.net |

| Acetylcholinesterase (AChE) | - | Alzheimer's Disease | mdpi.com |

| c-Met Kinase | 3LQ8 | Cancer | nih.gov |

Ligand-Based Drug Design Principles

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. The design of new compounds is guided by the structural features of known active molecules.

For quinoline derivatives, ligand-based approaches have been used to design novel anticancer agents. nih.govmdpi.comresearchgate.net By analyzing a series of compounds with known anti-gastric cancer activity, a 3D-QSAR model was built to identify the key pharmacophoric features required for activity. nih.govmdpi.com This information was then used to design new molecules with potentially enhanced potency. researchgate.net

The general workflow for ligand-based design involves:

Identifying a set of active compounds (a training set).

Developing a pharmacophore model that captures the essential structural features for activity.

Using the pharmacophore model to screen virtual libraries of compounds or to design new molecules that fit the model.

Structure-Based Drug Design Principles

Structure-based drug design relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid. This approach allows for the rational design of ligands that can fit into the binding site of the target and modulate its activity.

The quinoline scaffold has been extensively used in structure-based drug design. For instance, the design of inhibitors for c-Met, a receptor tyrosine kinase involved in cancer, has been guided by the crystal structure of the kinase domain. nih.gov Docking studies of quinoline-based inhibitors like foretinib (B612053) into the ATP-binding site have revealed key interactions that can be optimized to improve potency and selectivity. nih.gov

Similarly, the development of EGFR inhibitors has benefited from structure-based design. nih.gov The knowledge of the EGFR kinase domain structure has enabled the design of 4-anilinoquinoline-3-carbonitriles that are potent and selective inhibitors. nih.gov

Theoretical Investigations of Solvent Effects using Continuum Solvation Models (e.g., COSMO-RS)

The biological activity and physicochemical properties of a molecule can be significantly influenced by the solvent. Continuum solvation models are computational methods used to predict these solvent effects. researchgate.netnih.gov The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of molecules in solution. core.ac.ukresearchgate.netipb.pt

COSMO-RS has been successfully used to predict the solubility of drug-like molecules in mixed solvents and to design deep eutectic solvents for pharmaceutical applications. core.ac.ukipb.ptresearchgate.net For this compound, a COSMO-RS analysis could provide valuable insights into its solubility in biological fluids and its partitioning behavior between aqueous and lipid environments, which are critical for its pharmacokinetic profile. The accuracy of such predictions can be improved by considering different conformers of the solute molecule. core.ac.uk

Table 3: Predicted Properties of this compound using Computational Models

| Property | Predicted Value | Method |

| LogP | 2.4 | XLogP3 |

| Polar Surface Area | 71.9 Ų | Cactvs |

| Molecular Weight | 233.65 g/mol | PubChem |

Note: The data in this table is for the closely related compound 4-Amino-5-chloro-8-methoxyquinoline-3-carbonitrile as a proxy, due to lack of specific data for this compound.

Biological Activity and Mechanistic Insights of 8 Methoxyquinoline 3 Carbonitrile Derivatives As Chemical Scaffolds

Role as a Privileged Scaffold in Medicinal Chemistry Research

The quinoline (B57606) scaffold is widely recognized as a privileged structure in drug discovery, meaning it is a molecular framework that can bind to multiple, unrelated biological targets, leading to a diverse range of pharmacological activities. nih.govnih.gov This versatility stems from the quinoline core's ability to be readily modified with various functional groups, allowing for the fine-tuning of its physicochemical properties and biological interactions. nih.gov The 8-methoxyquinoline-3-carbonitrile framework, in particular, serves as a valuable starting point for the synthesis of novel therapeutic agents. The methoxy (B1213986) group at the 8-position and the carbonitrile group at the 3-position are key features that can be strategically manipulated to enhance potency and selectivity for specific biological targets. Historical research into quinoline chemistry has paved the way for the systematic investigation of different substitution patterns and their impact on biological activity. This has led to the development of numerous quinoline-based drugs and clinical candidates for treating a wide array of diseases, including cancer and infectious diseases. nih.govnih.gov

Antimicrobial Activity of this compound Analogs

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses.

Antibacterial Mechanisms and Target Interactions (e.g., DNA Gyrase Inhibition)

Several studies have highlighted the antibacterial efficacy of this compound analogs. A key mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. nih.govresearchgate.net By targeting this enzyme, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death. nih.gov Research has shown that novel quinoline derivatives can act as potent inhibitors of both DNA gyrase and topoisomerase IV, another essential bacterial enzyme. researchgate.netscholarsportal.info This dual-targeting ability is advantageous as it can help to overcome the growing problem of antibiotic resistance. nih.gov For instance, certain 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have shown potent broad-spectrum antimicrobial activity, with one compound in particular exhibiting significant inhibitory activity against the bacterial DNA gyrase enzyme. researchgate.net The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| 6-methoxyquinoline-3-carbonitrile derivatives | Gram-positive and Gram-negative bacteria | DNA gyrase inhibition | researchgate.net |

| 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile | Various bacterial strains | Inhibition of bacterial growth | |

| Ofloxacin analogs | Mycobacterium tuberculosis | DNA gyrase inhibition | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. researchgate.netresearchgate.net Fungal infections pose a significant threat to human health, and there is a continuous need for new and effective antifungal agents. Several synthesized 6-methoxyquinoline-3-carbonitrile derivatives have been evaluated for their in-vitro antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. researchgate.netresearchgate.net Some of these compounds have demonstrated promising antifungal activity, with one derivative being more active than the standard antifungal drug Amphotericin B against three fungal species. researchgate.net The antifungal activity of these compounds is often influenced by the nature and position of substituents on the quinoline ring. For example, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the position of the hydroxyl group can affect antifungal activity, with derivatives having the hydroxyl group at the 8-position being more active. nih.gov

Antiviral Potentials

The antiviral potential of quinoline derivatives, including those related to the this compound scaffold, is an active area of research. researchgate.netnih.gov Quinolines have been investigated for their activity against a range of viruses, including dengue virus and Zika virus. nih.govsemanticscholar.org The mechanisms of antiviral action can vary and may involve targeting different stages of the viral life cycle, such as entry into the host cell or viral replication. semanticscholar.org For example, certain quinoline derivatives have been shown to inhibit the replication of dengue virus serotype 2. semanticscholar.org Research into novel quinoline analogues has led to the discovery of compounds with potent antiviral activity against enterovirus D68, with mechanistic studies suggesting that these agents interact with the viral protein VP1. nih.gov

Antimalarial Research and Related Investigations

Malaria remains a major global health problem, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new antimalarial agents. researchgate.net Quinoline-containing compounds, such as chloroquine (B1663885) and quinine (B1679958), have historically been the cornerstone of malaria chemotherapy. ijpras.com Consequently, the this compound scaffold has been explored as a basis for the design of novel antimalarial drugs. researchgate.net Research in this area often involves the synthesis of new derivatives and their in vitro evaluation against different strains of Plasmodium falciparum, the deadliest species of the malaria parasite. researchgate.netnih.gov The antimalarial activity of these compounds is often linked to their ability to interfere with the parasite's life cycle within red blood cells. nih.gov

Anticancer and Antitumor Research Applications

The quinoline scaffold is a well-established pharmacophore in the design of anticancer drugs. nih.govnih.gov Derivatives of this compound have been investigated for their potential as anticancer and antitumor agents. researchgate.netmdpi.com These compounds can exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell growth and proliferation, such as topoisomerases and kinases. nih.gov For instance, several methoxybenzo[h]quinoline-3-carbonitrile analogs have been synthesized and screened for their anti-prostate cancer properties. mdpi.comsemanticscholar.org In another study, novel 8-methoxycoumarin-3-carboxamides, derived from a related scaffold, demonstrated significant antiproliferative activity against liver cancer cells by targeting caspase-3/7 and β-tubulin polymerization. nih.gov

Table 2: Anticancer Activity of Selected Quinoline and Coumarin Derivatives

| Compound/Derivative Class | Cancer Cell Line | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Methoxybenzo[h]quinoline-3-carbonitrile analogs | Prostate cancer | Not specified | mdpi.comsemanticscholar.org |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular carcinoma) | Not specified | nih.gov |

| 8-Methoxycoumarin-3-carboxamides | HepG2 (liver cancer) | Targeting caspase-3/7 and β-tubulin polymerization | nih.gov |

Modulation of Key Signaling Pathways

Derivatives of the closely related benzo[h]quinoline-3-carbonitrile have been investigated for their impact on cellular signaling pathways. While direct studies on this compound are limited, research on analogous structures provides insights into their potential mechanisms. For instance, certain 2-amino-5,6-dihydro-4-phenylbenzo[h]quinoline-3-carbonitrile derivatives have been noted for their potential to modulate key signaling pathways such as ERK, JNK, p38, and c-Myc, which are crucial in cell proliferation and survival. nih.gov The substitution pattern on the quinoline core is critical in determining the specific interactions with and modulation of these pathways. Further research is necessary to elucidate the specific signaling cascades affected by this compound derivatives.

Enzyme and Receptor Inhibition Studies

The inhibitory potential of quinoline derivatives against various enzymes and receptors is a well-documented area of research. For example, 2-amino-4-(phenyl substituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, which share structural similarities with the quinoline-3-carbonitrile core, have shown activity as inhibitors of matrix metalloproteinases (MMPs). nih.gov Additionally, other heterocyclic compounds featuring the morpholinopyrimidine scaffold have been identified as potent dual inhibitors of phosphatidylinositol-3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), key enzymes in cell growth and proliferation. mdpi.com While direct inhibitory data for this compound is not extensively available, the broader family of quinoline derivatives has demonstrated a wide range of enzyme inhibitory activities.

Antitubercular Activity Studies and Target Identification

Tuberculosis remains a significant global health challenge, and the development of novel antitubercular agents is a priority. Quinoline derivatives have shown promise in this area. nih.govnih.govmdpi.com Studies on various quinoline-based compounds have demonstrated their activity against Mycobacterium tuberculosis (Mtb). nih.gov For instance, a series of isatin-tethered quinoline derivatives were synthesized and evaluated for their anti-Mtb activity. One of the most potent compounds, Q8b , displayed a minimum inhibitory concentration (MIC) of 0.06 µg/mL against the RCMB 010126 M. tuberculosis strain. nih.gov The activity of these compounds is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase that is a validated target for antitubercular drugs. researchgate.netnih.gov The introduction of different substituents on the quinoline ring has been shown to significantly influence the antitubercular potency.

Table 1: Antitubercular Activity of Selected Isatin-Tethered Quinoline Derivatives

| Compound | Substituent at C-7 of Quinoline | Substituent at N-1 of Isatin (B1672199) | MIC (µg/mL) vs. M. tuberculosis RCMB 010126 nih.gov |

|---|---|---|---|

| Q8a | Cl | H | 0.12 |

| Q8b | Cl | 4-chlorobenzyl | 0.06 |

| Q8c | Cl | 4-methoxybenzyl | 0.24 |

| Q8d | Cl | 4-methylbenzyl | 0.24 |

| Q6a | H | H | 0.49 |

| Q6b | H | 4-chlorobenzyl | 0.24 |

| Isoniazid | - | - | 0.03 |

| Lead IV | - | - | 6.24 |

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency

The biological activity of quinoline derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies are therefore crucial for optimizing their potency. For antitubercular quinolines, the position of substituents on the quinoline core plays a critical role. For example, in a series of isatin-tethered quinolines, the presence of a chloro group at the C-7 position of the quinoline ring generally led to higher potency compared to unsubstituted analogs. nih.gov Furthermore, the nature of the substituent at the N-1 position of the isatin moiety also significantly influenced the activity, with a 4-chlorobenzyl group being particularly favorable. nih.gov In another study on quinoline carboxylic acids, the positioning of halogen atoms on the benzene (B151609) ring of the quinoline nucleus was found to be a key determinant of anti-Mtb activity, with substitution at C-6 being more effective than at C-8. researchgate.net These findings underscore the importance of systematic structural modifications to enhance the desired biological effects of this compound derivatives.

Metal Chelation Properties and their Biological Implications in Quinoline Derivatives

The ability to chelate metal ions is a hallmark of certain quinoline derivatives, particularly 8-hydroxyquinoline. nih.gov This property is central to many of its biological activities, including its antimicrobial and anticancer effects. The hydroxyl group at the 8-position, in conjunction with the nitrogen atom of the quinoline ring, forms a stable chelate with various metal ions, such as copper and zinc. This chelation can lead to the transport of metal ions across cell membranes, disrupting cellular metal homeostasis and inducing toxicity in pathogens or cancer cells. For instance, the antimycobacterial activity of 8-hydroxyquinoline is significantly enhanced in the presence of copper, suggesting that it acts as a copper ionophore. nih.gov

In contrast, the 8-methoxyquinoline (B1362559) scaffold, where the hydroxyl group is replaced by a methoxy group, is expected to have considerably weaker metal-chelating properties. The ether oxygen in the methoxy group is a much weaker ligand for metal ions compared to the deprotonated hydroxyl group. This structural difference implies that the biological activities of this compound and its derivatives may be mediated by mechanisms that are independent of strong metal chelation, or that they may interact with metals in a different manner. This highlights a key divergence in the potential mode of action between 8-hydroxy and 8-methoxy quinoline derivatives.

Broader Biological Research Applications as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe is highly potent and selective for its target, allowing for the elucidation of protein function and the validation of drug targets. While some quinoline derivatives have been utilized as fluorescent chemosensors for metal ions, the specific application of this compound as a chemical probe is not yet well-established in the literature. However, the development of potent and selective this compound derivatives could yield valuable tools for chemical biology research. Such probes could be used to investigate the roles of specific enzymes or receptors in disease processes, helping to identify new therapeutic opportunities.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 8-Methoxyquinoline-3-carbonitrile

Research has firmly established the quinoline (B57606) scaffold as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. nih.gov Specifically, the incorporation of a methoxy (B1213986) group at the 8-position and a carbonitrile group at the 3-position has yielded compounds with significant therapeutic potential.

Key findings from various studies on this compound and its analogues are summarized below:

Antimicrobial and Antifungal Activity: 8-Methoxyquinoline (B1362559) has demonstrated potent antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton, as well as strong antibacterial effects against Bacillus subtilis, Salmonella spp., and Salmonella typhi. researchgate.net The introduction of a carbonitrile group at the 3-position, as seen in various quinoline-3-carbonitrile derivatives, has also been associated with antimicrobial properties.

Anticancer Potential: Several studies have highlighted the anticancer properties of quinoline-3-carbonitrile derivatives. nih.gov For instance, some analogues have shown selective cytotoxicity against human hepatocellular carcinoma (SMMC-7721) cell lines. nih.gov Methoxybenzo[h]quinoline-3-carbonitrile analogues have been investigated for their potential against prostate cancer. nih.govnih.gov

Anti-parasitic Activity: Methoxybenzo[h]quinoline-3-carbonitrile derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some analogues exhibiting a better activity profile than the reference drugs nifurtimox (B1683997) and benznidazole. nih.govnih.gov

Synthetic Methodologies: Multicomponent reactions (MCRs) have emerged as an efficient and versatile strategy for synthesizing diverse quinoline scaffolds, including those with the 8-methoxy-3-carbonitrile motif. rsc.org One-pot synthesis methods have been successfully employed to generate methoxybenzo[h]quinoline-3-carbonitrile derivatives in high yields. nih.govmdpi.com

Identification of Unaddressed Research Questions and Methodological Challenges

Despite the progress made, several research questions and methodological challenges remain:

| Unaddressed Research Questions | Methodological Challenges |

| The precise molecular targets and mechanisms of action for the observed biological activities of many this compound derivatives are not fully elucidated. | Developing synthetic routes that are both highly efficient and environmentally benign remains a key challenge. |

| The structure-activity relationships (SAR) for this class of compounds are not completely understood, hindering rational drug design. | The poor aqueous solubility of some quinoline derivatives can complicate biological testing and formulation development. |

| The long-term toxicity and pharmacokinetic profiles of most this compound analogues in vivo are yet to be thoroughly investigated. | The synthesis of specific, highly functionalized derivatives can be complex and require multi-step procedures. |

| The potential for drug resistance development against these compounds as antimicrobial or anticancer agents needs to be explored. | Comprehensive in vivo studies to validate the in vitro findings are often resource-intensive. |

Outlook for Advancements in Synthetic Methodologies

The future of synthesizing this compound and its derivatives will likely focus on the development of more efficient, sustainable, and versatile methods. Key areas for advancement include:

Expansion of Multicomponent Reactions (MCRs): Further exploration of MCRs, such as the Povarov, Gewald, and Ugi reactions, will enable the rapid generation of diverse libraries of quinoline derivatives for biological screening. rsc.org

Catalytic Systems: The development of novel and more efficient catalytic systems, including the use of transition metals and organocatalysts, will be crucial for improving reaction yields and selectivity.

Green Chemistry Approaches: Increased emphasis will be placed on environmentally friendly synthetic methods, such as using greener solvents, reducing energy consumption, and minimizing waste generation.

Flow Chemistry: The application of flow chemistry techniques could offer advantages in terms of scalability, safety, and process control for the synthesis of these compounds.

Prospects for Novel Biological Target Identification and Deeper Mechanistic Elucidation

Future research will undoubtedly delve deeper into understanding the biological activities of this compound derivatives. Promising avenues of investigation include:

Target Deconvolution: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of biologically active compounds.

Computational Modeling: Employing molecular docking and other in silico methods to predict binding modes and guide the design of more potent and selective inhibitors. nih.gov

Pathway Analysis: Investigating the downstream signaling pathways affected by these compounds to gain a comprehensive understanding of their mechanisms of action. A preliminary cDNA microarray analysis of an 8-hydroxy-2-quinolinecarbaldehyde derivative identified downregulation of the CCL5 gene and upregulation of the CLGN gene, suggesting involvement in chemokine recognition and cell division control pathways. nih.gov

Exploration of New Therapeutic Areas: Screening existing and novel derivatives against a wider range of biological targets, including those relevant to neurodegenerative diseases, inflammatory disorders, and viral infections. nih.govnih.gov

Emerging Applications in Material Science and Other Interdisciplinary Fields

The unique photophysical and electronic properties of the quinoline scaffold suggest potential applications beyond medicine. Future research could explore the use of this compound derivatives in:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as tris(8-hydroxyquinoline)aluminum(III) (AlQ3), are well-known for their use as electron-transporting and emitting materials in OLEDs. scispace.com The specific properties of this compound could be harnessed for similar applications.

Fluorescent Chemosensors: The ability of the quinoline nucleus to chelate metal ions makes it a promising scaffold for the development of fluorescent sensors for detecting and quantifying specific metal ions in biological and environmental samples. scispace.com